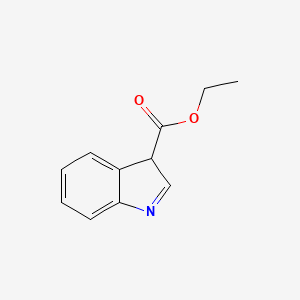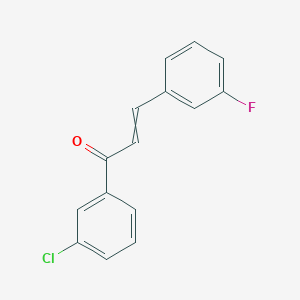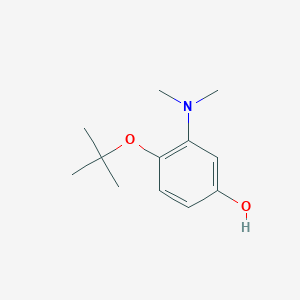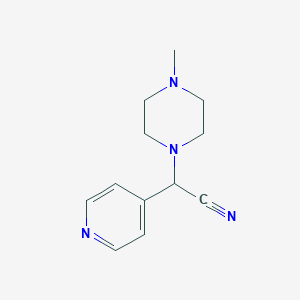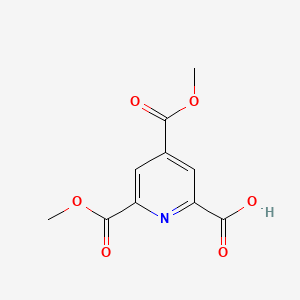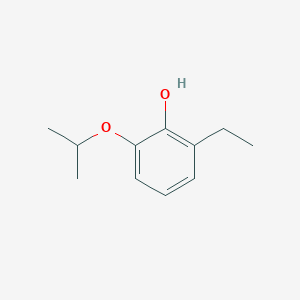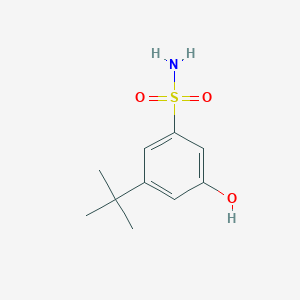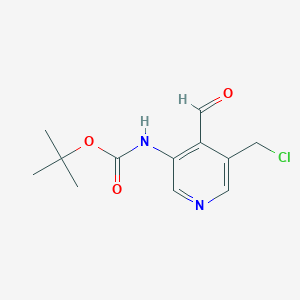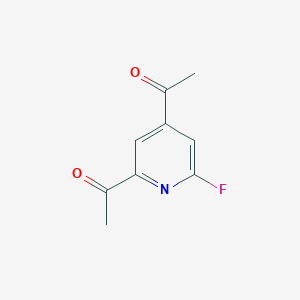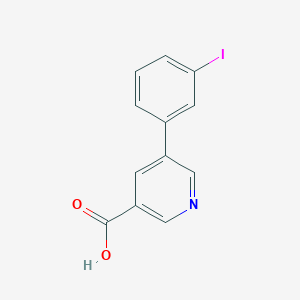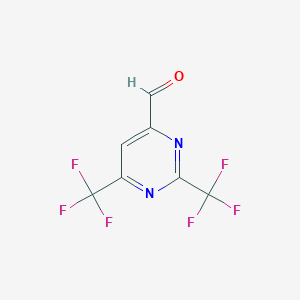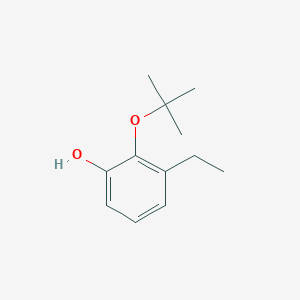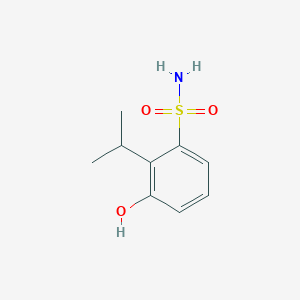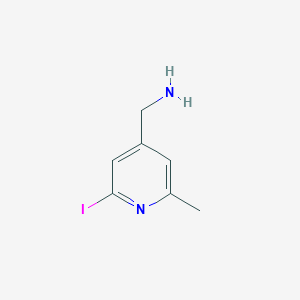![molecular formula C7H7F3N2O B14853861 2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)
2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE is a heterocyclic compound that contains both an oxazole and a pyridine ring. The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a trifluoromethylated oxazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxazole-pyridine carboxylic acids.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often involves inhibition of key enzymes or interference with nucleic acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(TRIFLUOROMETHYL)-OXAZOLO[4,5-B]PYRIDINE
- 2-(TRIFLUOROMETHYL)-THIAZOLO[4,5-C]PYRIDINE
- 2-(TRIFLUOROMETHYL)-IMIDAZOLO[4,5-C]PYRIDINE
Uniqueness
2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE is unique due to its combination of an oxazole and pyridine ring with a trifluoromethyl group. This structure imparts distinct chemical and biological properties, such as enhanced stability and activity, compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H7F3N2O |
|---|---|
Peso molecular |
192.14 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-12-4-3-11-2-1-5(4)13-6/h11H,1-3H2 |
Clave InChI |
UTLJCIDPIJTZQB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1OC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


